
5-Bromo-2-methoxy-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methoxy-1-naphthaldehyde is an organic compound with the molecular formula C11H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-1-naphthaldehyde typically involves the bromination of 2-methoxy-1-naphthaldehyde. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.
Major Products Formed
Substitution: Formation of substituted naphthaldehyde derivatives.
Oxidation: Formation of 5-bromo-2-methoxy-1-naphthoic acid.
Reduction: Formation of 5-bromo-2-methoxy-1-naphthalenemethanol.
Applications De Recherche Scientifique
5-Bromo-2-methoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methoxy-1-naphthaldehyde involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of strigolactone signaling, a plant hormone pathway. The compound inhibits the interaction between the strigolactone receptor protein D14 and its downstream signaling partners, thereby modulating plant growth and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1-naphthaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1-naphthaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.
6-Methoxy-2-naphthaldehyde: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness
5-Bromo-2-methoxy-1-naphthaldehyde is unique due to the presence of both bromine and methoxy groups on the naphthalene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and research applications .
Propriétés
Formule moléculaire |
C12H9BrO2 |
|---|---|
Poids moléculaire |
265.10 g/mol |
Nom IUPAC |
5-bromo-2-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO2/c1-15-12-6-5-9-8(10(12)7-14)3-2-4-11(9)13/h2-7H,1H3 |
Clé InChI |
QTMYWAKCQWXPDD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=CC=C2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


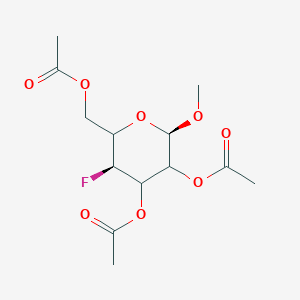
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
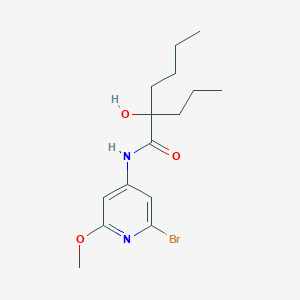
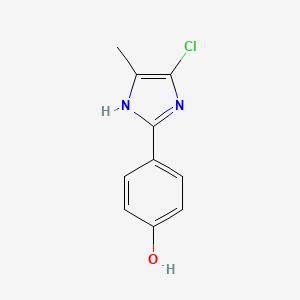
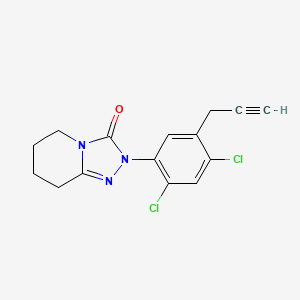

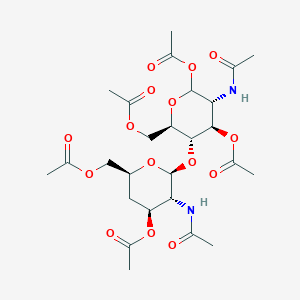
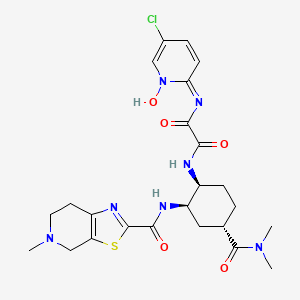
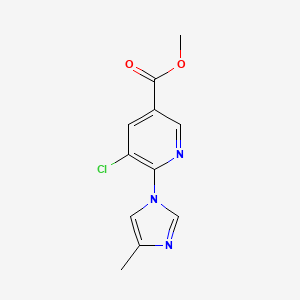
![2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile](/img/structure/B13857354.png)
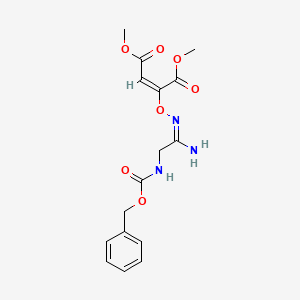
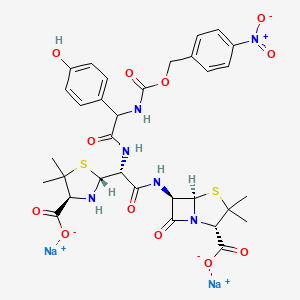

![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
